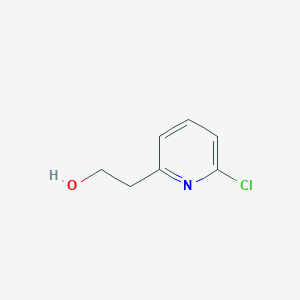

2-(6-Chloropyridin-2-yl)ethanol

Description

BenchChem offers high-quality 2-(6-Chloropyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloropyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWQMPYITNXTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(6-Chloropyridin-2-yl)ethanol: A Technical Guide

The following technical guide details the synthesis of 2-(6-Chloropyridin-2-yl)ethanol , a critical bifunctional building block used in the development of kinase inhibitors (e.g., MKK4 inhibitors), GPCR ligands, and agrochemicals.

Target Molecule: 2-(6-Chloropyridin-2-yl)ethanol CAS: 174666-23-0 (Alcohol); 174666-22-9 (Ethyl ester precursor) Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol

Executive Summary

The synthesis of 2-(6-chloropyridin-2-yl)ethanol presents a classic problem in pyridine functionalization: introducing a hydroxyethyl side chain while preserving the halogen handle at the C6 position. This guide outlines three distinct methodologies tailored to different scales and resource availabilities:

-

Thermal Condensation (Industrial): A atom-economical "hydroxyethylation" of 2-chloro-6-methylpyridine using paraformaldehyde.

-

Lithium-Halogen Exchange (Versatile): A cryogenic route starting from 2,6-dichloropyridine, offering high regiocontrol.

-

Ester Reduction (Medicinal Chemistry): A rapid, high-yield reduction of commercially available esters for small-scale needs.

Retrosynthetic Analysis

To design the optimal route, we must disconnect the target molecule at the strategic C-C or C-O bonds.

Figure 1: Retrosynthetic disconnection strategies for the target alcohol.

Method A: Thermal Condensation (Process Route)

Best for: Large-scale production (>100g), cost-efficiency. Starting Material: 2-Chloro-6-methylpyridine (2-Chloro-6-picoline).

This route exploits the acidity of the α-methyl protons on the pyridine ring. The electron-withdrawing chlorine atom at the C6 position increases the acidity of the C2-methyl group, facilitating condensation with formaldehyde.

Protocol

-

Reagents:

-

2-Chloro-6-methylpyridine (1.0 equiv)

-

Paraformaldehyde (1.2–1.5 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (0.1–0.5 equiv, catalyst)

-

Solvent: Water or neat (pressure dependent).

-

-

Equipment: Stainless steel autoclave or high-pressure glass reactor.

-

Procedure:

-

Charge the autoclave with 2-chloro-6-methylpyridine, paraformaldehyde, and the amine base.

-

Seal the reactor and heat to 130–140 °C .

-

Maintain temperature for 2–4 hours . The internal pressure will rise; ensure the vessel is rated for at least 5–10 bar.

-

Cool to room temperature.[1]

-

Work-up: Concentrate the mixture under reduced pressure to remove unreacted amine and formaldehyde. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water to remove oligomeric byproducts.

-

Purification: Distillation under high vacuum (bp ~110–115 °C at 1 mmHg) or flash chromatography (Hexane/EtOAc).

-

Critical Insight: Unlike simple 2-picoline, the chlorinated derivative is prone to elimination (forming the vinyl species) if heated too long. Monitor the reaction by GC-MS to stop before dehydration occurs.

Method B: Lithium-Halogen Exchange (Lab/Versatile Route)

Best for: High purity, introducing isotopic labels, or when 2,6-dichloropyridine is the cheaper stock. Starting Material: 2,6-Dichloropyridine.

This method relies on the selective Lithium-Halogen exchange. While n-butyllithium (n-BuLi) typically performs Li-Hal exchange on polyhalogenated pyridines, Lithium Diisopropylamide (LDA) would favor deprotonation. We utilize n-BuLi to selectively target the C2 position.

Reaction Logic & Workflow

Figure 2: Selective lithiation workflow.

Protocol

-

Setup: Flame-dried 3-neck flask, Argon atmosphere, dry THF.

-

Lithiation:

-

Dissolve 2,6-dichloropyridine (10 mmol) in anhydrous THF (50 mL).

-

Cool to -78 °C (Dry ice/Acetone bath).

-

Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 20 mins. The solution will turn yellow/orange.

-

Stir for 30–45 mins at -78 °C to ensure complete exchange.

-

-

Alkylation:

-

Introduce Ethylene Oxide (15 mmol).

-

Handling Note: If using gas, condense it into a pre-cooled addition funnel or bubble slowly. Alternatively, use Ethylene Sulfate (solid) as a safer, non-gaseous equivalent (requires hydrolysis step).

-

-

Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C.

-

-

Quench: Add saturated aqueous NH₄Cl.

-

Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

Method C: Ester Reduction (Medicinal Chemistry Route)

Best for: Rapid analog generation, avoiding organolithiums. Starting Material: Ethyl 2-(6-chloropyridin-2-yl)acetate.

Protocol

-

Reagents: Sodium Borohydride (NaBH₄) (2.0 equiv), Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Dissolve the ester in MeOH (0.2 M concentration).

-

Cool to 0 °C.

-

Add NaBH₄ portion-wise (gas evolution!).

-

Stir at 0 °C for 30 mins, then warm to room temperature for 1–2 hours.

-

Quench: Add Acetone (to quench excess hydride) or 1N HCl carefully.

-

Work-up: Remove solvent, partition between EtOAc/Water.

-

-

Yield: Typically >90%.

Comparison of Methods

| Feature | Method A (Condensation) | Method B (Lithiation) | Method C (Reduction) |

| Starting Material | 2-Chloro-6-methylpyridine | 2,6-Dichloropyridine | Ethyl (6-chloropyridin-2-yl)acetate |

| Reagents | Paraformaldehyde, Et₃N | n-BuLi, Ethylene Oxide | NaBH₄ |

| Conditions | 140°C, Autoclave | -78°C, Inert Gas | 0°C to RT, Open flask |

| Scalability | Excellent (kg scale) | Moderate (safety limits) | Good (cost limits) |

| Key Risk | Pressure, Polymerization | Pyrophoric reagents | Cost of starting material |

References

-

Condensation Route Basis: Shimizu, S. et al. "Pyridine and Pyridine Derivatives".[2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. (2000). Link

-

Lithiation Selectivity: Gros, P. et al. "Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE". Journal of Organic Chemistry. (2002). Link

-

Ester Reduction Protocol: Sigma-Aldrich Product Sheet. "Ethyl 2-(6-chloropyridin-2-yl)acetate". Link

-

General Pyridine Chemistry: B. L. D. Pharm. "2-(6-Chloropyridin-2-yl)ethanol MSDS". Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0462639A1 - Preparation of 2-chloropyridine derivatives - Google Patents [patents.google.com]

- 5. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Reactive-Sites-of-2-(6-Chloropyridin-2-yl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Chloropyridin-2-yl)ethanol is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a synthon is derived from the distinct electronic nature of its constituent parts: an electron-deficient chloropyridine ring and a nucleophilic ethanol sidechain. This guide provides an in-depth analysis of the molecule's electronic landscape to identify and rationalize its primary nucleophilic and electrophilic centers. By dissecting the interplay of inductive and resonance effects, we delineate a clear reactivity map, offering predictive insights for strategic synthetic planning. This document serves as a technical resource, complete with illustrative protocols and mechanistic reasoning, to empower researchers in the effective utilization of this versatile building block.

Molecular Structure and Electronic Landscape

The reactivity of 2-(6-Chloropyridin-2-yl)ethanol is a direct consequence of its molecular architecture. The molecule comprises a pyridine ring substituted with a chlorine atom at the 6-position and an ethanol group at the 2-position.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net withdrawal of electron density from the ring. This makes the pyridine ring electron-deficient, a characteristic that fundamentally governs its reactivity.[1][2]

-

Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect further depletes electron density from the pyridine ring, particularly at the ortho and para positions relative to the chlorine.

-

Ethanol Substituent: The ethanol side chain contains a primary alcohol. The oxygen atom of this hydroxyl group possesses two lone pairs of electrons, making it a potent nucleophilic center.

The confluence of these electronic effects creates a molecule with well-defined regions of high and low electron density, which in turn dictate its behavior in chemical reactions.

Caption: Electronic influences within 2-(6-Chloropyridin-2-yl)ethanol.

Analysis of Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. In 2-(6-Chloropyridin-2-yl)ethanol, two primary nucleophilic centers can be identified.

The Hydroxyl Oxygen

The most prominent nucleophilic site is the oxygen atom of the ethanol side chain. Its two lone pairs of electrons are readily available for reaction with electrophiles. The nucleophilicity of this oxygen can be further enhanced by deprotonation with a base to form the corresponding alkoxide, a much stronger nucleophile.

Typical Reactions:

-

O-Alkylation/O-Acylation: Reaction with alkyl halides or acyl chlorides to form ethers and esters, respectively.

-

Mitsunobu Reaction: Conversion of the alcohol to various functional groups, such as esters or azides.

The Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom also imparts nucleophilic and basic character.[3][4] This lone pair resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for bonding with electrophiles.[1]

Typical Reactions:

-

N-Alkylation: Reaction with alkyl halides to form a quaternary pyridinium salt.[2] This process, however, increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack.

-

N-Oxidation: Reaction with peracids to form the corresponding pyridine-N-oxide.[1] This modification can alter the substitution pattern in subsequent electrophilic aromatic substitution reactions.[5]

Analysis of Electrophilic Sites

Electrophiles are electron-deficient species that accept an electron pair. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom creates significant electrophilic character on the carbon atoms of the pyridine ring.

Carbon at Position 6 (C6)

The carbon atom bonded to the chlorine atom is the most significant electrophilic center. It is positioned ortho to the electron-withdrawing nitrogen and is directly attached to the electronegative chlorine atom. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7] The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that is resonance-stabilized by the adjacent nitrogen atom.[7]

Typical Reactions:

-

Displacement of the chloride with a variety of nucleophiles such as amines, alkoxides, and thiols.

Carbons at Positions 3, 4, and 5

While C6 is the most reactive electrophilic site, the other carbon atoms of the ring (C3, C4, and C5) also exhibit some electrophilic character due to the overall electron-deficient nature of the chloropyridine ring. However, they are significantly less reactive towards nucleophilic attack compared to C6. Electrophilic substitution on the ring is generally difficult due to the deactivating effect of the nitrogen atom and the chlorine substituent.[2][5]

Reactivity Map and Summary

The interplay of these factors can be visualized in a reactivity map, highlighting the molecule's reactive "hotspots."

Caption: Key reactive sites on 2-(6-Chloropyridin-2-yl)ethanol.

| Site | Nature | Influencing Factors | Example Reactions |

| Hydroxyl Oxygen | Nucleophilic | Lone pair availability | O-alkylation, O-acylation, Mitsunobu reaction |

| Pyridine Nitrogen | Nucleophilic/Basic | Lone pair availability (sp²) | N-alkylation, N-oxidation, Protonation |

| C6 Carbon | Electrophilic | Inductive effects of N and Cl; Resonance stabilization of intermediate | Nucleophilic Aromatic Substitution (SNAr) |

| Other Ring Carbons | Weakly Electrophilic | General electron deficiency of the ring | Less common nucleophilic attack |

Illustrative Experimental Protocols

To provide a practical context for the discussed reactivity, the following are standardized, illustrative protocols for reactions at the primary nucleophilic and electrophilic sites.

Protocol: O-Alkylation of the Hydroxyl Group (Nucleophilic Site)

This protocol describes the synthesis of 2-(6-chloropyridin-2-yl)ethyl methyl ether, demonstrating the nucleophilicity of the hydroxyl oxygen.

Objective: To alkylate the hydroxyl group of 2-(6-chloropyridin-2-yl)ethanol using methyl iodide.

Methodology:

-

Deprotonation: To a stirred solution of 2-(6-chloropyridin-2-yl)ethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

-

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add methyl iodide (1.5 eq.) dropwise to the suspension.

-

Causality: Methyl iodide is a potent electrophile. The alkoxide attacks the methyl group in an SN2 fashion. An excess of the alkylating agent is used to ensure complete conversion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Causality: This step neutralizes any unreacted NaH.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol: Nucleophilic Aromatic Substitution at C6 (Electrophilic Site)

This protocol describes the reaction of 2-(6-chloropyridin-2-yl)ethanol with benzylamine to demonstrate the electrophilicity of the C6 position.

Objective: To substitute the chlorine atom with a benzylamino group via an SNAr reaction.

Methodology:

-

Reaction Setup: In a sealed tube, combine 2-(6-chloropyridin-2-yl)ethanol (1.0 eq.), benzylamine (2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Causality: A polar aprotic solvent is used to solvate the cation of the base, leaving the anion more reactive. The base is necessary to neutralize the HCl generated during the reaction. An excess of the amine is often used to drive the reaction to completion.

-

-

Heating: Seal the tube and heat the reaction mixture to 80-100 °C.

-

Causality: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer intermediate.

-

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then brine to remove DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((6-(benzylamino)pyridin-2-yl)amino)ethanol.

Conclusion

The reactivity of 2-(6-Chloropyridin-2-yl)ethanol is characterized by a clear dichotomy. The ethanol side chain provides a primary nucleophilic center at the hydroxyl oxygen, while the electron-deficient chloropyridine ring presents a primary electrophilic center at the C6 carbon. This dual reactivity makes it a valuable and versatile building block in the synthesis of more complex molecules. A thorough understanding of its electronic properties, as outlined in this guide, is essential for researchers to strategically design synthetic routes and effectively harness its synthetic potential.

References

-

Wikipedia. Pyridine. [Link]

-

University of Calgary. Reactions of Pyridine. [Link]

-

PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

University of Limerick. Heterocyclic Chemistry. [Link]

-

National Institutes of Health. Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. [Link]

-

Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Potential Biological Activity of 2-(6-Chloropyridin-2-yl)ethanol Derivatives

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical research, the pyridine ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for molecules that can interact with a wide array of biological targets. Within this vast chemical space, derivatives of 2-(6-Chloropyridin-2-yl)ethanol are emerging as a subclass with significant, yet underexplored, potential. The presence of a chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of these molecules, while the ethanol side chain offers a key point for further chemical modification to fine-tune activity and selectivity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of 2-(6-Chloropyridin-2-yl)ethanol derivatives. Drawing upon established research on related chloropyridine compounds, this document will delve into synthetic strategies, explore promising fungicidal and insecticidal applications, elucidate potential mechanisms of action, and provide actionable experimental protocols to empower further research and development in this exciting area.

Synthesis of the 2-(6-Chloropyridin-2-yl)ethanol Scaffold: A Gateway to Diversity

The synthesis of 2-(6-Chloropyridin-2-yl)ethanol and its derivatives is a critical first step in exploring their biological potential. The 2-chloropyridine moiety is a common starting material in the synthesis of various fungicides and insecticides.[1][2][3] A general and efficient approach to synthesizing the core scaffold and its subsequent derivatives allows for the creation of a diverse library of compounds for biological screening.

A plausible synthetic route can be envisioned starting from commercially available 2,6-dichloropyridine.[4] This precursor can undergo a nucleophilic substitution reaction, followed by further modifications to yield the desired ethanol derivatives. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Caption: General synthetic workflow for 2-(6-Chloropyridin-2-yl)ethanol derivatives.

Exemplary Synthetic Protocol:

-

Step 1: Nucleophilic Substitution. To a solution of 2,6-dichloropyridine in an appropriate aprotic solvent (e.g., anhydrous Dichloromethane), add a suitable protected ethanolamine derivative (e.g., N-Boc-ethanolamine) and a non-nucleophilic base (e.g., triethylamine).[4] The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 2: Deprotection. The resulting protected intermediate is then subjected to a deprotection step. For a Boc-protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane.

-

Step 3: Purification of the Core Scaffold. The crude 2-(6-Chloropyridin-2-yl)ethanol is purified using column chromatography on silica gel to yield the pure core compound.

-

Step 4: Derivatization. The purified core scaffold can then be used to generate a library of derivatives through various reactions, such as esterification with different carboxylic acids or etherification with various alkyl halides, to explore structure-activity relationships.

Potential as Fungicidal Agents: Combating Plant Pathogens

Pyridine derivatives are a well-established class of fungicides used in agriculture.[1] The chloropyridine moiety, in particular, is a key component in several commercial fungicides.[5] Derivatives of 2-(6-Chloropyridin-2-yl)ethanol are therefore prime candidates for investigation as novel antifungal agents.

Proposed Mechanism of Action: Targeting Succinate Dehydrogenase (SDH)

A prominent mode of action for many pyridine-based fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6][7] By blocking SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Molecular docking studies on related pyridine carboxamides have shown that these molecules can bind effectively within the active site of SDH through hydrogen bonds and hydrophobic interactions.[6][7]

Caption: Proposed fungicidal mechanism via SDH inhibition.

Structure-Activity Relationship (SAR) Insights

For related chlorinated pyridine derivatives, studies have revealed key structural features that influence antifungal activity.[8][9] For instance, the nature and position of substituents on the pyridine ring and any appended phenyl rings can significantly impact efficacy. Lipophilicity and steric factors often play a crucial role in determining how well the molecule fits into the enzyme's active site.[9] Creating a library of 2-(6-Chloropyridin-2-yl)ethanol derivatives with varying ester or ether side chains would be a logical approach to probe these relationships.

Experimental Protocol: In Vitro Antifungal Screening

A robust and reproducible in vitro screening assay is essential for identifying promising antifungal candidates. The following protocol is a standard method for evaluating the growth inhibition of filamentous fungi.[10]

-

Fungal Strain and Culture Preparation:

-

Select a panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).[11]

-

Culture the fungi on an appropriate solid medium, such as Potato Dextrose Agar (PDA), until sporulation is observed.

-

Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth and adjust the concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

-

-

Assay Plate Preparation:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, add the appropriate volume of growth medium (e.g., Potato Dextrose Broth) to each well.

-

Add the test compounds to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as it can inhibit fungal growth.

-

Include positive controls (a known fungicide, e.g., carbendazim) and negative controls (DMSO only).[12]

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared spore suspension.

-

Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for a period that allows for sufficient growth in the negative control wells (typically 48-72 hours).

-

-

Data Acquisition and Analysis:

-

Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[10]

-

Alternatively, a metabolic indicator such as resazurin or XTT can be used for a more sensitive measurement of cell viability.[13]

-

Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

-

Determine the EC50 (half-maximal effective concentration) value for each active compound by plotting the inhibition data against the log of the compound concentration and fitting the data to a dose-response curve.

-

| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |

| Pyridine Carboxamide Derivative | Botrytis cinerea | ~5-10 | [7] |

| Pyridinecarbaldehyde Phenylhydrazone | Alternaria solani | 0.870–3.26 | [12] |

| 1,2,4-Triazole with Phenoxyl Pyridinyl | Rhizoctonia solani | 0.27 | [14] |

| Pyridine Amide-Hydrazide | Rhizoctonia solani | 1.64 | [11] |

| Table 1: Representative Antifungal Activities of Various Pyridine Derivatives. |

Potential as Insecticidal Agents: A Neurological Approach

The pyridine scaffold is a cornerstone of several major classes of insecticides, most notably the neonicotinoids.[1][15] These compounds are known for their high efficacy against a broad spectrum of sucking and chewing insects. The structural features of 2-(6-Chloropyridin-2-yl)ethanol derivatives make them intriguing candidates for development as novel insecticides.

Proposed Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The primary target for neonicotinoid and other pyridine-based insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[16][17][18] These compounds act as agonists, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, these insecticides are not, leading to continuous stimulation of the nAChRs. This results in hyperexcitation of the nervous system, followed by paralysis and death of the insect. The selectivity of these insecticides for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[19]

Caption: Proposed insecticidal mechanism via nAChR agonism.

Structure-Activity Relationship (SAR) Insights

For pyridine-based insecticides, the electronic properties of the pyridine ring and the nature of the substituents are critical for potent activity.[20][21][22] The 6-chloro-2-pyridyl moiety is a common feature in many neonicotinoids and is known to contribute to high affinity for insect nAChRs. The ethanol side chain in 2-(6-Chloropyridin-2-yl)ethanol provides a versatile handle for introducing various pharmacophores that can further modulate the compound's interaction with the receptor, as well as its pharmacokinetic properties.

Experimental Protocol: Insecticidal Bioassay

A variety of bioassay techniques can be employed to evaluate the insecticidal activity of novel compounds. The leaf-dip method is a common and effective technique for assessing toxicity against foliar-feeding insects.[23][24]

-

Insect Rearing:

-

Maintain a healthy and uniform population of a target insect species (e.g., cowpea aphid, Aphis craccivora, or diamondback moth, Plutella xylostella).[20][25]

-

Rear the insects on their host plants under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

-

-

Preparation of Test Solutions:

-

Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.

-

Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

-

Bioassay Procedure:

-

Excise leaves from the host plant and dip them into the test solutions for a standardized period (e.g., 10-30 seconds).

-

Allow the leaves to air dry.

-

Place the treated leaves into a petri dish or other suitable container lined with moist filter paper to maintain turgor.

-

Introduce a known number of insects (e.g., 10-20) onto each treated leaf.

-

Include a positive control (a known insecticide, e.g., acetamiprid) and a negative control (solvent and surfactant only).[20]

-

-

Data Collection and Analysis:

-

Incubate the bioassay containers under the same conditions as the insect rearing.

-

Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

-

Calculate the corrected mortality using Abbott's formula if there is mortality in the negative control.

-

Determine the LC50 (lethal concentration for 50% of the population) for each active compound using probit analysis.[20]

-

| Compound Class | Insect Species | LC50 (ppm) | Reference |

| Pyridine Derivative | Aphis craccivora (nymphs) | 0.175 - 2.341 (at 24h) | [20] |

| Pyridine Derivative | Aphis craccivora (adults) | 0.103 - 1.172 (at 48h) | [20] |

| Anthranilic Diamide with Chloropyridine | Plutella xylostella | Varies (71.43% activity at a given concentration) | [25] |

| 2-Phenylpyridine Derivative | Mythimna separata | 100% inhibition at 500 mg/L | [26] |

| Table 2: Representative Insecticidal Activities of Various Pyridine Derivatives. |

Future Directions and Concluding Remarks

The 2-(6-Chloropyridin-2-yl)ethanol scaffold represents a promising starting point for the development of novel biologically active compounds. The synthetic accessibility of this core structure, combined with the proven track record of the chloropyridine moiety in both fungicidal and insecticidal applications, provides a strong rationale for further investigation.

Future research should focus on:

-

Library Synthesis: The generation of a diverse library of 2-(6-Chloropyridin-2-yl)ethanol derivatives with systematic variations in the ethanol side chain.

-

Broad-Spectrum Screening: Evaluation of these compounds against a wide range of fungal pathogens and insect pests to identify lead candidates.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and mechanisms of action for the most active compounds.

-

Optimization of Lead Compounds: Iterative chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of lead candidates.

By leveraging the insights and protocols outlined in this guide, researchers can systematically explore the biological potential of 2-(6-Chloropyridin-2-yl)ethanol derivatives and contribute to the development of the next generation of fungicides and insecticides.

References

-

Casida, J. E., & Durkin, K. A. (2013). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 110(46), 18462-18467. [Link]

-

Geddes, G., & Revie, N. M. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Expert Opinion on Drug Discovery, 15(7), 797-808. [Link]

-

Matsuda, K., Ihara, M., & Sattelle, D. B. (2020). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 16(1), e1008511. [Link]

-

Goulson, D. (2020). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. Toxics, 8(2), 32. [Link]

-

Matsuda, K., Buckingham, S. D., Freeman, J. C., Squire, M. D., Baylis, H. A., & Sattelle, D. B. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009960. [Link]

-

Sattelle, D. B., Jones, A. K., & Lummis, S. C. R. (2007). Nicotinic acetylcholine receptors: targets for commercially important insecticides. Trends in Pharmacological Sciences, 28(3), 113-120. [Link]

-

JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58933. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, H. M., & Abd Al-Aziz, A. A. A. (2020). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. Molecules, 25(21), 5038. [Link]

-

Hill, A. M., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. mSphere, e00624-24. [Link]

-

Kjeldgaard, J. S., et al. (2021). Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. bioRxiv. [Link]

-

Nix, D. E., et al. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, e03233-24. [Link]

-

Zhang, J., et al. (2014). Synthesis and fungicidal activity of 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Organic Chemistry, 34(1), 154-159. [Link]

-

Wang, Y., et al. (2024). Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. Journal of Agricultural and Food Chemistry. [Link]

-

Oda, M., Sakaki, T., Sasaki, N., & Harumi, T. (1987). Quantitative Structure-Activity Relationships of 2-Chloropyridine-3-Carboxamide Fungicides. Journal of Pesticide Science, 12(1), 69-76. [Link]

-

Gershon, H., & Parmegiani, R. (1963). Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships. Applied microbiology, 11(1), 78-81. [Link]

-

Coulibaly, W. K., et al. (2025). Synthesis, Antifungal Evaluation, and Structure–activity Relationship of Chlorinated Imidazopyridinyl- phenylpropenone Derivatives against Aspergillus fumigatus. Chemical Science International Journal, 34(6), 1-13. [Link]

-

Wang, Q., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]

-

Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 9(7), 2319-7706. [Link]

-

Wang, B. L., et al. (2013). Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Organic & Biomolecular Chemistry, 11(29), 4845-4853. [Link]

-

Rop, K. C., et al. (2022). A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. Methods and Protocols, 5(5), 79. [Link]

- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P

-

Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5895. [Link]

-

Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. ResearchGate. [Link]

-

Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(4), 209-217. [Link]

-

ResearchGate. (n.d.). Antifungal activity of the compounds 2 and 3 pyridine derivatives. [Link]

-

Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized. [Link]

-

Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

PubChem. (n.d.). 2-Chloropyridine. [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(18), 6030. [Link]

-

Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. [Link]

-

Rasayan Journal of Chemistry. (2023). ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES. Rasayan Journal of Chemistry, 16(4), 2374-2379. [Link]

-

ResearchGate. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]

-

Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1438. [Link]

-

ResearchGate. (n.d.). SCHEME 1 Synthesis of novel compounds 2-6, 11, 12, 14, 15. Reagents and conditions. [Link]

-

ResearchGate. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7815. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Quantitative Structure-Activity Relationships of [research.amanote.com]

- 9. journalcsij.com [journalcsij.com]

- 10. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 18. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. ijcmas.com [ijcmas.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

use of 2-(6-Chloropyridin-2-yl)ethanol in agrochemical discovery

Part 1: Executive Summary

In modern agrochemical discovery, the "magic methyl" and "bioisosteric replacement" strategies are pivotal for optimizing lead compounds.[1] 2-(6-Chloropyridin-2-yl)ethanol (CAS 174666-23-0) represents a high-value bifunctional building block that bridges the gap between simple pyridine chemistry and complex, metabolically stable active ingredients (AIs).[1]

This guide delineates the technical utility of this scaffold, specifically its role as a bioisostere for the 2-phenylethyl moiety.[1] By incorporating the electron-deficient pyridine ring and a metabolic blocking group (Cl) at the 6-position, this intermediate offers superior lipophilicity profiles (LogP modulation) and resistance to oxidative metabolism compared to its carbocyclic analogs.[1] It is a critical precursor for next-generation fungicides (SDHIs), insecticides (neonicotinoid pharmacophores), and auxin-mimic herbicides.[1]

Part 2: Chemical Profile & Reactivity

The utility of 2-(6-chloropyridin-2-yl)ethanol stems from its bifunctional reactivity , allowing it to serve as a divergent core in combinatorial libraries.[1]

| Property | Specification | Strategic Implication |

| Molecular Formula | C₇H₈ClNO | Low MW (157.[1]60) allows for significant decoration without violating Lipinski/Tice rules.[1] |

| C-2 Position | Hydroxyethyl chain | Acts as a nucleophilic handle (alcohol) or electrophilic tether (after activation to mesylate/halide).[1] |

| C-6 Position | Chlorine atom | Metabolic Blocker: Prevents oxidation at the susceptible |

| Pyridine Nitrogen | Basic Center | Modulates pKa and water solubility; provides a hydrogen bond acceptor for receptor binding.[1] |

Reactivity Matrix

-

Side-Chain Oxidation: The primary alcohol is readily oxidized to (6-chloropyridin-2-yl)acetic acid , a scaffold homologous to auxin herbicides like clopyralid.[1]

-

Nucleophilic Substitution (SNAr): The 6-Cl group is activated by the pyridine nitrogen, allowing displacement by amines or thiols to generate 2,6-disubstituted pyridines, a common motif in insecticides.[1]

-

Linker Activation: Conversion of the hydroxyl group to a leaving group (Cl, Br, OMs) creates a "warhead" for alkylating phenols (ether linkage) or amines.[1]

Part 3: Synthetic Pathways & Protocols

To ensure supply chain resilience, researchers must understand the robust synthesis of this intermediate.[1] The preferred industrial route utilizes 2-chloro-6-methylpyridine (2-chloro-6-picoline) as the starting material, avoiding expensive cryogenic lithiation steps required by alternative routes.[1]

Mechanism: The Aldol-Like Condensation

The methyl group at the 2- or 6-position of a pyridine ring is acidic (pKa ~29-30) but can be activated.[1] Reaction with formaldehyde (or paraformaldehyde) yields the ethanol derivative.[1]

Experimental Protocol: Synthesis from 2-Chloro-6-picoline

This protocol is adapted for high-throughput lab scale (10-50g).[1]

Reagents:

-

2-Chloro-6-methylpyridine (1.0 eq)[1]

-

Paraformaldehyde (1.2 eq)[1]

-

Solvent: DMSO or DMF (High boiling point polar aprotic)[1]

-

Base: Potassium tert-butoxide (catalytic) or thermal activation in an autoclave.[1]

Step-by-Step Methodology:

-

Charge: In a pressure vessel (autoclave), dissolve 2-chloro-6-methylpyridine (12.7 g, 100 mmol) and paraformaldehyde (3.6 g, 120 mmol) in DMSO (50 mL).

-

Activation: Seal the vessel and heat to 130–140°C for 12–16 hours. The elevated temperature promotes the condensation of the weak carbon acid with formaldehyde.[1]

-

Work-up: Cool to room temperature. Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).[1]

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation (bp ~110°C at 1 mmHg) or flash chromatography (Hexane/EtOAc gradient) to yield the target alcohol as a viscous oil.[1]

Yield Expectation: 60–75%.[1]

Part 4: Strategic Application in Drug Design

The following diagram illustrates the "Hub and Spoke" logic for utilizing this intermediate in discovery campaigns.

Figure 1: Divergent synthesis pathways from the central alcohol scaffold to major agrochemical classes.[1]

Bioisosterism in Fungicides

Many fungicides (e.g., strobilurins, SDHIs) contain a lipophilic spacer linking an aromatic ring to a pharmacophore.[1]

-

The Switch: Replace a 2-phenylethyl group with 2-(6-chloropyridin-2-yl)ethyl .[1]

-

Benefit: The pyridine nitrogen reduces LogP (improving systemicity in xylem), while the 6-chloro substituent blocks metabolic hydroxylation that typically deactivates phenylethyl compounds in plants and fungi.[1]

Auxin Herbicide Development

Oxidation of the alcohol yields (6-chloropyridin-2-yl)acetic acid .[1]

-

Mechanism: This structure mimics Indole-3-acetic acid (IAA).[1] The electron-withdrawing chlorine and nitrogen enhance binding affinity to the TIR1 ubiquitin ligase complex, potentially creating potent synthetic auxins similar to Picloram or Triclopyr , but with a simplified acetic acid tail.[1]

Part 5: Advanced Experimental Protocol

Conversion to the Chloride (Key Electrophile) To use the scaffold as a linker, it must be converted to an alkylating agent.[1]

-

Setup: Dissolve 2-(6-chloropyridin-2-yl)ethanol (10.0 g) in Dichloromethane (DCM, 100 mL). Add catalytic DMF (0.5 mL).[1]

-

Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

-

Reaction: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC (the chloride is less polar than the alcohol).[1]

-

Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. The residue is often used directly in alkylation steps (e.g., reaction with a phenol in the presence of K₂CO₃/DMF) to form ether-linked agrochemicals.[1]

Part 6: References

-

Scaffold Synthesis: Organic Syntheses, Coll. Vol. 8, p. 204 (1993); Vol. 69, p. 238 (1990).[1] (General methods for pyridine side-chain functionalization).

-

Agrochemical Bioisosteres: Lamberth, C. (2018).[1] "Heterocyclic Chemistry in Crop Protection." Chimia, 72(11), 752-759.[1] Link

-

Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on pyridine lithiation and reactivity).

-

Auxin Herbicides: Jeschke, P. (2010).[1] "The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals." Pest Management Science, 66(1), 10-27.[1] Link[1]

-

Patent Example (Analogous Chemistry): US Patent 6,316,626.[1] "Process for the preparation of 2-chloro-5-chloromethylpyridine." (Illustrates industrial handling of chloropyridine intermediates). Link

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) with 2-(6-Chloropyridin-2-yl)ethanol

Introduction: The Strategic Importance of SNAr on the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Its inherent electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for the late-stage functionalization of complex molecules.[3][4][5] This application note focuses on the SNAr reaction of 2-(6-chloropyridin-2-yl)ethanol, a versatile building block where the chlorine atom at the 2-position is activated for displacement by various nucleophiles. The presence of the ethanol side chain offers a secondary functional handle for further derivatization, making this substrate particularly valuable in drug discovery programs.

Understanding the principles and practicalities of this reaction is crucial for researchers aiming to synthesize libraries of substituted pyridines for structure-activity relationship (SAR) studies. This document provides a comprehensive guide, from the underlying mechanistic principles to detailed, field-tested protocols.

Mechanistic Insights: The Engine of the SNAr Reaction

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[4][6][7][8] The key to this transformation lies in the ability of the electron-deficient aromatic ring to accommodate a negative charge in a transient intermediate.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7]

-

Stabilization of the Meisenheimer Complex: The stability of this intermediate is paramount for the reaction to proceed. In the case of 2-chloropyridine derivatives, the electronegative nitrogen atom in the ring plays a crucial role in stabilizing the negative charge through resonance, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions.[9][10][11]

-

Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the leaving group (chloride ion).

The overall reactivity in SNAr reactions is governed by several factors:

-

The Nature of the Leaving Group: The reactivity order for halogens in SNAr is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine, making the carbon atom more electrophilic.[11]

-

The Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.[11]

-

Ring Substitution: The presence of electron-withdrawing groups on the pyridine ring, especially at positions that can stabilize the Meisenheimer complex through resonance, will accelerate the reaction.[4][5][12] Conversely, electron-donating groups can hinder the reaction.[11]

Below is a diagram illustrating the general mechanism of the SNAr reaction on 2-(6-chloropyridin-2-yl)ethanol.

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: A Step-by-Step Guide for the Amination of 2-(6-Chloropyridin-2-yl)ethanol

This protocol details a representative SNAr reaction using a primary amine as the nucleophile. The principles outlined can be adapted for other nucleophiles such as alcohols, thiols, and other nitrogen-based nucleophiles.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-(6-Chloropyridin-2-yl)ethanol | ≥97% | Commercially Available | |

| Primary Amine (e.g., Benzylamine) | ≥98% | Commercially Available | |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for better solubility. |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available | Other polar aprotic solvents like DMSO or NMP can also be used.[13] |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Workflow:

Caption: Step-by-step experimental workflow.

Detailed Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 2-(6-chloropyridin-2-yl)ethanol (1.0 eq), the desired primary amine (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Rationale: An excess of the amine is used to drive the reaction to completion. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.[12]

-

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the starting material.

-

Rationale: Polar aprotic solvents like DMF are excellent for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile.[11]

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Rationale: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

-

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with brine.

-

Rationale: The aqueous workup removes the DMF and inorganic salts. The brine wash helps to remove any remaining water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-aminopyridin-2-yl)ethanol derivative.

Reaction Conditions with Various Nucleophiles

The following table provides a summary of typical reaction conditions for the SNAr reaction of 2-(6-chloropyridin-2-yl)ethanol with different classes of nucleophiles. These are starting points and may require optimization for specific substrates.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Primary Amines | Benzylamine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 4 - 24 |

| Secondary Amines | Morpholine | K₂CO₃, DIPEA | DMF, NMP | 80 - 140 | 6 - 48 |

| Alcohols | Phenol | NaH, K₂CO₃ | DMF, THF | 60 - 100 | 12 - 48 |

| Thiols | Thiophenol | K₂CO₃, NaH | DMF, DMSO | 25 - 80 | 2 - 12 |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or low conversion | Insufficient temperature. | Increase the reaction temperature in 10-20 °C increments. Consider using a higher boiling point solvent if necessary.[14] |

| Weak nucleophile. | If using a neutral nucleophile like an alcohol, deprotonate it first with a stronger base like sodium hydride to form the more reactive alkoxide.[11] | |

| Deactivated substrate. | If the pyridine ring has electron-donating groups, longer reaction times and higher temperatures may be required. | |

| Formation of side products | Reaction with the ethanol side chain. | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the SNAr reaction. |

| Double substitution (if applicable). | Use a stoichiometric amount of the nucleophile. | |

| Difficult purification | Residual high-boiling solvent (DMF, DMSO). | Ensure thorough aqueous workup. Co-evaporation with a lower boiling point solvent like toluene can help remove residual DMF. |

Product Characterization

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The SNAr reaction on 2-(6-chloropyridin-2-yl)ethanol is a robust and versatile method for the synthesis of a diverse range of substituted pyridines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds for various applications, particularly in the field of drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

Sources

- 1. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. yufengchemicals.com [yufengchemicals.com]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

preparation of insecticidal compounds from 2-(6-Chloropyridin-2-yl)ethanol

Application Note: Synthetic Strategies for Pyridine-Ethyl Scaffold Insecticides

Executive Summary

This application note details the synthetic utility of 2-(6-Chloropyridin-2-yl)ethanol (CAS: 174666-23-0) as a critical scaffold in the development of next-generation agrochemicals. While first-generation neonicotinoids (e.g., Imidacloprid) utilized a chloropyridinyl-methyl bridge, modern resistance-breaking strategies increasingly employ the ethyl spacer provided by this starting material to alter lipophilicity and binding kinetics at the Nicotinic Acetylcholine Receptor (nAChR).

This guide provides validated protocols for converting this alcohol into two high-value insecticidal classes:

-

Mesoionic Insecticides (Triflumezopyrim Analogs): Via nucleophilic substitution with zwitterionic cores.

-

Pyrethroid-Pyridine Hybrids: Via ether linkage formation ("Plug-in" molecular design).

Strategic Overview: The Ethyl-Bridge Advantage

In rational pesticide design, the transition from a methyl to an ethyl bridge between the pyridine ring and the pharmacophore alters the steric profile of the molecule.

-

Lipophilicity Modulation: The additional methylene group increases LogP, potentially enhancing cuticular penetration in target pests (e.g., Nilaparvata lugens).[1]

-

Metabolic Stability: The ethyl linker hinders oxidative dealkylation by cytochrome P450 enzymes compared to the labile N-methyl groups found in older neonicotinoids.

Synthetic Workflow Visualization

Figure 1: Divergent synthetic pathways from the chloropyridinyl ethanol scaffold.

Core Protocol: Scaffold Activation

Direct coupling of the alcohol is kinetically sluggish. The hydroxyl group must first be converted into a superior leaving group. We recommend Mesylation over Tosylation due to atom economy and ease of purification.

Protocol A: Preparation of 2-(6-Chloropyridin-2-yl)ethyl methanesulfonate

Reagents:

-

Substrate: 2-(6-Chloropyridin-2-yl)ethanol (1.0 eq)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Base: Triethylamine (TEA) (1.5 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-(6-Chloropyridin-2-yl)ethanol dissolved in anhydrous DCM (10 mL/g).

-

Cooling: Cool the solution to 0°C using an ice/salt bath. Internal temperature monitoring is critical to prevent elimination side-reactions (styrene formation).

-

Base Addition: Add TEA dropwise. The solution may darken slightly.

-

Activation: Add MsCl dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Validation (TLC): Monitor consumption of starting material (Rf ~0.3 in 50% EtOAc/Hex) and formation of mesylate (Rf ~0.6).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (2x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Note: The mesylate is relatively unstable; use immediately for the coupling step or store at -20°C under Argon.

-

Application Pathway 1: Mesoionic Insecticide Synthesis

This protocol mimics the chemistry used for Triflumezopyrim and Dicloromezotiaz , replacing the methyl linker with an ethyl linker to create novel analogs.[1]

Mechanism:

Reagents:

-

Electrophile: Mesylate from Protocol A (1.0 eq)

-

Nucleophile: Mesoionic precursor (e.g., substituted pyrimidinium inner salt) (1.0 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Acetonitrile (ACN) or DMF

Protocol:

-

Suspend the mesoionic precursor and K₂CO₃ in ACN.

-

Add the mesylate (dissolved in minimal ACN) slowly at RT.

-

Heat the mixture to 60°C for 4–6 hours. Do not reflux aggressively, as the mesoionic core can degrade.[1]

-

Filtration: Filter off inorganic salts while hot.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane to obtain the target insecticide.

Why this works: The pyridine nitrogen in the scaffold is electron-withdrawing, but the ethyl spacer prevents electronic deactivation of the

Application Pathway 2: "Plug-in" Pyrethroid Hybrids

Based on research into "aryloxypyridinyl ethanone" plug-in molecules (Source 1.12), this protocol couples the scaffold to a lipophilic tail to create ether-linked bioactives.

Protocol:

-

Dissolve a substituted phenol (e.g., 4-fluoro-3-phenoxy-phenol) in DMF.

-

Add Sodium Hydride (NaH, 60% dispersion) at 0°C to generate the phenoxide.

-

Add the Mesylate (Protocol A) and stir at 80°C for 12 hours.

-

Result: An ether-linked hybrid where the chloropyridine acts as a nAChR modulator and the phenoxy tail mimics pyrethroid channel modulation.

Quality Control & Data Specifications

To ensure the integrity of the synthesized compounds, the following parameters must be verified.

| Parameter | Specification | Method |

| Purity | > 98.0% | HPLC (C18 column, ACN/Water gradient) |

| Identity (H-NMR) | Distinct triplet at | 400 MHz NMR (CDCl₃ or DMSO-d6) |

| Moisture | < 0.5% | Karl Fischer Titration (Critical for stability) |

| Residual Solvent | < 500 ppm (DCM) | GC-Headspace |

Critical Safety Note: 2-(6-Chloropyridin-2-yl)ethanol and its derivatives are potent bioactive agents. Handle in a fume hood. MsCl is lachrymatory and corrosive.

References

-

DuPont (Corteva Agriscience). (2012). Mesoionic Pesticides (Triflumezopyrim Patents).[2][3][4] World Intellectual Property Organization. WO2012092115. Link

-

Liu, X., et al. (2020).[1][5] Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules.[5][6] Journal of Agricultural and Food Chemistry.[6][7] Link

-

Master Organic Chemistry. (2014). Activation of Alcohols: Mesylates and Tosylates.[8]Link

-

BLD Pharm. (2024). Product Data: 2-(6-Chloropyridin-2-yl)ethanol.[9][10]Link

-

Yang, Y., et al. (2024).[1] Design, Synthesis, and Insecticidal Activity of Pyridino[1,2-a]pyrimidines.[1][7] Journal of Agricultural and Food Chemistry.[6][7] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new benchmark for rice planthopper control – Triflumezopyrim | [engebiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. 29449-82-9|2-((6-Chloropyridin-2-yl)amino)ethanol|BLD Pharm [bldpharm.com]

- 10. 174666-23-0|2-(6-Chloropyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(6-Chloropyridin-2-yl)ethanol

Case ID: PUR-PYR-006 Status: Active Topic: Downstream Processing & Troubleshooting for Chloropyridyl Alcohols Applicable CAS: 174666-23-0 (and related derivatives)

Executive Summary

This guide addresses the purification of 2-(6-Chloropyridin-2-yl)ethanol , typically synthesized via the lithiation of 2-chloro-6-methylpyridine followed by reaction with formaldehyde (or paraformaldehyde), or via the ring-opening of ethylene oxide with 2,6-dichloropyridine.

The Core Challenge: Unlike simple alkyl pyridines, the 6-chloro substituent significantly lowers the basicity of the pyridine nitrogen (approx.[1] pKa < 2.0).[1][2] Consequently, standard acid-base extraction protocols often fail to sequester the product in the aqueous phase, leading to yield loss or poor separation from non-basic impurities.[1] Furthermore, the hydroxyethyl side chain is prone to elimination (dehydration) to form the vinyl impurity under acidic or thermal stress.[1]

Module 1: Reaction Quench & Workup Protocols

Objective: Safely terminate the reaction while preventing emulsion formation and "vinyl" elimination byproducts.

Standard Operating Procedure (SOP)

| Step | Action | Technical Rationale |

| 1. Quench | Cold Addition: Pour reaction mixture into saturated aqueous NH₄Cl at 0°C. | Buffers the pH to ~5-6. Avoids strong mineral acids (HCl) which can catalyze dehydration of the alcohol to the vinyl alkene. |

| 2.[1] Extraction | Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] | The product is moderately polar.[1] Avoid ether if the product tends to oil out.[1] |

| 3. pH Check | Maintain aqueous phase pH > 4. | If pH drops < 3, the pyridine nitrogen protonates, potentially trapping product in the water layer.[1] |

| 4. Drying | Dry organics over Na₂SO₄ (Sodium Sulfate).[1] | MgSO₄ is slightly Lewis acidic and can coordinate with the pyridine nitrogen, causing minor yield loss on filtration.[1] |

Workup Decision Tree

Figure 1: Logic flow for initial quench and pH management to maximize recovery.

Module 2: Purification via Flash Chromatography

Objective: Separation of the target alcohol from unreacted starting material (2-chloro-6-methylpyridine) and non-polar byproducts.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

-

Target (Alcohol): Polar, H-bond donor.[1] Rf ~ 0.2–0.3 in 30% EtOAc/Hexane.[1]

-

Impurity (Starting Material): Non-polar. Rf ~ 0.7–0.8 in 30% EtOAc/Hexane.[1]

-

Impurity (Vinyl Elimination): Non-polar (conjugated).[1] Rf ~ 0.6 in 30% EtOAc/Hexane.[1]

Recommended Column Conditions

| Parameter | Specification | Notes |

| Stationary Phase | Silica Gel (40–63 µm) | Standard phase is sufficient. |

| Mobile Phase A | Hexanes or Heptane | Non-polar component.[1] |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1] |

| Modifier | None or 1% Triethylamine | Critical: Unlike standard pyridines, this molecule is less basic.[1] However, if "streaking" occurs, add 1% TEA.[1] Avoid Acidic modifiers (Acetic acid).[1] |

| Gradient | 0% → 40% B over 15 CV | Start gentle to elute the starting material (2-chloro-6-methylpyridine) first. |

Purification Workflow Visualization

Figure 2: Chromatographic separation strategy.

Module 3: Troubleshooting & FAQs

Issue 1: "I see a new spot on TLC that runs higher than my product."

-

Diagnosis: This is likely 2-(6-chloropyridin-2-yl)ethene (the vinyl impurity).

-

Cause: Elimination of water.[1] This occurs if the reaction mixture was heated too long during workup or if the rotary evaporator bath was >45°C in the presence of trace acid.[1]

-

Remedy:

Issue 2: "My product yield is low, but the reaction looked complete on TLC."

-

Diagnosis: Aqueous trapping.[1]

-

Mechanism: The electron-withdrawing chlorine atom at position 6 reduces the pKa of the pyridine ring significantly compared to unsubstituted pyridine (pKa ~5.2).[1] However, it can still protonate at very low pH.[1]

-

Remedy: Check the pH of your aqueous waste stream.[1] If it is < 4, neutralize with NaHCO₃ and re-extract with DCM (Dichloromethane is better than EtOAc for recovering pyridines from water).[1]

Issue 3: "The product is oiling out and won't crystallize."

-

Diagnosis: Common for pyridine ethanols.[1]

-

Remedy:

-

High Vacuum: Ensure all EtOAc traces are removed; EtOAc inhibits crystallization.[1]

-

Seed/Scratch: Dissolve in minimal Et₂O (Diethyl ether) or Hexane/DCM (9:1) and cool to -20°C.

-

Distillation: If the scale is >10g, Kugelrohr distillation is often superior to crystallization for this class of compounds (High vacuum, <1 mmHg).[1]

-

References & Grounding

-

Synthesis of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 9, p. 64 (1998); Vol. 72, p. 173 (1993).[1] (General methodology for lithiation of 2-halopyridines). [1]

-

pKa of Chloropyridines: The basicity of substituted pyridines. The electron-withdrawing effect of the chlorine atom at the ortho-position (C2/C6) significantly lowers pKa, affecting extraction equilibria.[1] [1]

-

Vinyl Impurity Formation: Elimination reactions of 2-pyridineethanols. Acid-catalyzed dehydration is a known degradation pathway for pyridine alcohols.[1]

Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-2-yl)ethanol and its precursors before handling.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-(6-Chloropyridin-2-yl)ethanol vs. 2-(pyridin-2-yl)ethanol

Executive Summary: The "Chlorine Switch" – From Ligand to Scaffold

In drug discovery and ligand design, the structural modification of 2-(pyridin-2-yl)ethanol (2-Pye) to 2-(6-chloropyridin-2-yl)ethanol (6-Cl-2-Pye) represents a fundamental shift in chemical utility. While the unsubstituted 2-Pye acts primarily as a robust bidentate ligand and a nucleophilic building block, the introduction of the chlorine atom at the 6-position transforms the molecule into an electrophilic scaffold.

This guide delineates the drastic changes in electronic profile, coordination geometry, and synthetic pathways caused by this single substitution. The 6-chloro substituent is not merely a "blocking group"; it serves as a reactive handle for diversity-oriented synthesis (DOS) via Nucleophilic Aromatic Substitution (

Part 1: Electronic & Structural Profile

The reactivity divergence stems from the electronic perturbation of the pyridine ring. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) and a mesomeric donating effect (+M), but in the electron-deficient pyridine ring, the inductive withdrawal dominates, significantly reducing the basicity of the ring nitrogen.

Table 1: Comparative Physicochemical Properties

| Property | 2-(pyridin-2-yl)ethanol (2-Pye) | 2-(6-Chloropyridin-2-yl)ethanol (6-Cl-2-Pye) | Implication for Reactivity |

| Structure | Pyridine ring + Hydroxyethyl | 6-Cl-Pyridine + Hydroxyethyl | Cl creates steric/electronic changes. |

| pKa (Py-N) | ~5.23 (Basic) | ~0.70 (Weakly Basic) | 6-Cl-2-Pye will not protonate under physiological pH; poor H-bond acceptor. |

| LogP | ~0.65 | ~1.5 - 1.8 (Estimated) | Cl increases lipophilicity; better cell permeability. |

| Electronic Nature | Highly | 6-Cl-2-Pye is activated for nucleophilic attack ( | |

| Coordination | Strong N,O-bidentate chelate | Weak/Sterically hindered ligand | Cl blocks octahedral coordination; forces distorted geometries. |

Key Insight: The "Basicity Cliff" (drop of ~4.5 pKa units) means 6-Cl-2-Pye allows for reactions in acidic media where 2-Pye would be protonated and deactivated (e.g., preventing pyridinium salt formation during esterification).

Part 2: Synthetic Utility & Functionalization